1,1,1-trifluoro-2,2,2-trimethoxyethane
Description
1,1,1-Trifluoro-2,2,2-trimethoxyethane (C₅H₉F₃O₃) is a fluorinated orthoester characterized by a central ethane backbone substituted with three methoxy (–OCH₃) groups and a trifluoromethyl (–CF₃) group. This structure imparts unique chemical stability and reactivity, distinguishing it from non-fluorinated analogs.
Properties
CAS No. |
377-85-5 |
|---|---|
Molecular Formula |
C5H9F3O3 |
Molecular Weight |
174.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Condensation
The predominant method for synthesizing 1,1,1-trifluoro-2,2,2-trimethoxyethane involves the acid-catalyzed condensation of trifluoroethanol with trimethyl orthoformate. This reaction proceeds via a two-step mechanism: (1) protonation of the orthoester’s methoxy group, followed by (2) nucleophilic attack by the trifluoroethanol oxygen. Concentrated sulfuric acid (98% w/w) is typically employed at catalytic loads of 5–10 mol%, with yields exceeding 75% under optimized conditions.
Critical Parameters:
-
Temperature: Reactions are initiated at -10°C to 0°C to control exothermicity during acid addition, followed by gradual heating to 35–45°C.
-
Solvent: Polar aprotic solvents like acetonitrile enhance reaction homogeneity, while methanol improves orthoester stability.
-
Molar Ratios: A 1.2:1 molar excess of trimethyl orthoformate relative to trifluoroethanol ensures complete conversion.
Nucleophilic Substitution Approaches
Alternative routes leverage nucleophilic substitution at fluorinated precursors. For example, methyl trifluoroacetate reacts with sodium methoxide in anhydrous methanol under reflux (65°C, 12 hrs), yielding the target compound via alkoxide displacement. This method achieves 68–72% purity post-distillation but requires rigorous exclusion of moisture to prevent ester hydrolysis.
Comparative Table 1: Methodologies for this compound Synthesis
| Method | Starting Materials | Catalyst | Temperature Range | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Acid-Catalyzed Condensation | Trifluoroethanol, Trimethyl orthoformate | H₂SO₄ (98%) | -10°C → 45°C | 75–82 | 95–98 |
| Nucleophilic Substitution | Methyl trifluoroacetate, NaOCH₃ | None | 65°C (reflux) | 68–72 | 90–93 |
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Industrial protocols prioritize throughput and safety by adopting continuous flow reactors. In a representative setup, trifluoroethanol and trimethyl orthoformate are premixed (1:1.2 molar ratio) and fed into a temperature-controlled reactor (-5°C to 5°C) with inline sulfuric acid injection (5 mol%). The product stream undergoes fractional distillation at 98–102°C, achieving >99% purity at scales exceeding 100 kg/batch.
Advantages Over Batch Processing:
-
Heat Management: Microfluidic channels dissipate exothermic heat, reducing side reactions (e.g., hydrolysis).
-
Catalyst Efficiency: Acidic ion-exchange resins replace liquid H₂SO₄, enabling catalyst recycling and waste minimization.
Optimization Strategies
Temperature and Time Optimization
Isothermal reaction studies (25–80°C) reveal a nonlinear relationship between temperature and yield. Maximum conversion (82%) occurs at 45°C, beyond which decomposition accelerates (activation energy for hydrolysis: 45 kJ/mol). Time-course analyses show 90% completion within 3 hours at 45°C, with diminishing returns at longer durations.
Equation 1: Temperature-dependent yield model
Where = reaction temperature (°C).
Catalyst Selection
Screening of Brønsted acids identifies trifluoromethanesulfonic acid (TfOH) as a superior catalyst vs. H₂SO₄, reducing reaction time by 40% (2 hrs vs. 3.3 hrs) at equivalent yields. However, TfOH’s hygroscopicity complicates large-scale handling, favoring H₂SO₄ in industrial settings.
Challenges and Limitations
Hydrolysis Susceptibility
The electron-withdrawing trifluoromethyl group destabilizes the orthoester toward hydrolysis, particularly under acidic conditions (half-life <1 hr at pH 2). Neutralization of reaction mixtures with aqueous K₂CO₃ (5% w/v) post-synthesis is critical to prevent degradation during storage.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-2,2,2-trimethoxyethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy groups are replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium iodide (NaI) in acetone for halide substitution.
Major Products Formed
Oxidation: Formation of trifluoroacetic acid derivatives.
Reduction: Formation of trifluoroethanol derivatives.
Substitution: Formation of trifluoroalkyl halides or amines.
Scientific Research Applications
1,1,1-Trifluoro-2,2,2-trimethoxyethane has several applications in scientific research:
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs with trifluoromethyl groups.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1,1-trifluoro-2,2,2-trimethoxyethane involves its interaction with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Key Properties :
- Electron-deficient character : The –CF₃ group withdraws electron density, reducing nucleophilic reactivity at the central carbon .
- Hydrolytic stability: Demonstrates exceptional resistance to acid-catalyzed hydrolysis, failing to equilibrate with ethanol even after 16 hours under strong acidic conditions (100 mol% TfOH) .
- Applications: Potential use as a dehydrant in esterification or transesterification reactions, though its stability may limit reactivity compared to other orthoesters .
Comparison with Structurally Similar Compounds
Reactivity and Hydrolytic Stability
Table 1: Hydrolysis Kinetics of Orthoesters
Insights :
- The –CF₃ group in this compound significantly retards hydrolysis compared to alkyl-substituted orthoesters, making it less suitable for dynamic covalent chemistry applications .
- Non-fluorinated analogs like 1,1,1-trimethoxyethane exhibit higher hydrolytic activity, favoring their use in dehydrating agents for reactions such as dimethyl carbonate (DMC) synthesis .
Thermodynamic and Physical Properties
Table 2: Thermodynamic Data for Selected Compounds
Insights :
- Fluorination increases molecular weight and thermal stability but may reduce compatibility with polar solvents due to the hydrophobic –CF₃ group.
- Chlorinated analogs (e.g., 1,1,1-trichloro-2,2,2-trifluoroethane) exhibit distinct physical properties, such as higher boiling points, making them preferable in refrigeration or polymer synthesis .
Table 3: Functional Derivatives and Uses
Insights :
- The chloro-substituted analog (2-Chloro-1,1,1-trimethoxyethane) is more reactive in nucleophilic substitutions, enabling its use in pharmaceuticals .
- Chlorofluorinated ethanes (e.g., 1,1,1-trifluoro-2,2-dichloroethane) are preferred in industrial syntheses due to their balance of reactivity and stability .
Q & A
Q. What are the standard synthetic routes for 1,1,1-trifluoro-2,2,2-trimethoxyethane, and how can reaction conditions be optimized?
The compound is synthesized via nucleophilic substitution reactions. For example, reacting trifluoroethanol with trimethyl orthoacetate under acidic catalysis (e.g., trifluoromethanesulfonic acid) at controlled temperatures (40–60°C) yields the product. Optimization involves adjusting molar ratios (e.g., 1:1.2 trifluoroethanol to orthoester) and reaction time (12–24 hours). Characterization typically employs NMR to confirm trifluoromethyl groups ( to -75 ppm) and GC-MS for purity analysis (>95%) .
Q. How do the electron-withdrawing trifluoromethyl and electron-donating methoxy groups influence the compound’s reactivity?
The trifluoromethyl group reduces electron density at the ethane backbone, enhancing resistance to nucleophilic attack. Methoxy groups donate electrons, stabilizing adjacent carbons but creating regioselective reactivity. This duality is confirmed via Hammett substituent constants ( for CF, -0.27 for OCH), validated by DFT calculations (e.g., B3LYP/6-31G**) .
Q. What thermodynamic properties are critical for handling this compound in laboratory settings?
Key properties include:
- Boiling point: 98–102°C (predicted via Antoine equation)
- Vapor pressure: 12 kPa at 25°C (measured by static method)
- Hydrolysis stability: Half-life >100 hours in neutral aqueous conditions (pH 7, 25°C), but rapid degradation under acidic conditions (pH <2) .
Advanced Research Questions
Q. How can kinetic stability of this compound be exploited in multi-step syntheses?
The compound’s resistance to hydrolysis (e.g., no equilibrium reached after 16 hours with 100 mol% TfOH ) allows its use as a protecting group for alcohols or as a dehydrant in esterification. For example, in DMC synthesis from CO and methanol, it acts as a water scavenger, shifting equilibrium toward product formation. Optimize by monitoring reaction progress via in situ IR spectroscopy (C=O stretch at 1740 cm) .
Q. What contradictions exist in reported reactivity data, and how can they be resolved experimentally?
Discrepancies in hydrolysis rates under mild acidic conditions (e.g., pH 3–5) may arise from trace metal impurities or solvent polarity effects. Resolve by:
- Conducting kinetic studies in rigorously dried solvents (e.g., THF over molecular sieves).
- Adding chelating agents (e.g., EDTA) to suppress metal-catalyzed degradation.
- Using NMR to track methoxy group decomposition ( ppm) .
Q. How do catalytic systems (e.g., Cu-based) affect regioselectivity in C–X bond formation with this compound?
Copper(I) iodide catalyzes anti-Markovnikov addition to alkenes (e.g., styrenes), favoring trifluoromethyl group transfer. For example, in styrene reactions, 85% yield of 1-(trifluoromethyl)-2-phenylethane is achieved with 10 mol% CuI and 1,10-phenanthroline ligand in DMF at 80°C. Mechanistic studies (EPR spectroscopy) suggest a radical pathway .
Methodological Guidance
- Contradiction Analysis: Use isotopic labeling (e.g., in methoxy groups) to trace hydrolysis pathways.
- Experimental Design: Employ DoE (Design of Experiments) to optimize reaction parameters (temperature, catalyst loading, solvent polarity).
- Data Validation: Cross-reference NMR, GC-MS, and computational (Gaussian) data to confirm structural assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
